REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:4])[CH3:3].[NH2:5][C:6]1[N:14]=[C:13]2[C:9]([NH:10][CH:11]=[N:12]2)=[C:8]([Cl:15])[N:7]=1>CN(C)C=O>[Cl-:15].[NH2:5][C:6]1[N:14]=[C:13]2[C:9]([NH:10][CH:11]=[N:12]2)=[C:8]([N+:2]([CH3:4])([CH3:3])[CH3:1])[N:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C2NC=NC2=N1)Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at room temperature for 12 h under a stream of nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The crude product was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in the minimum amount of cold water
|
Type
|
CUSTOM
|
Details
|
the product precipitated out by the addition of acetone
|
Type
|
CUSTOM
|
Details
|
The title compound was collected as a white solid (9.96 g, 74%)(m.p. 205-206° C.)
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
[Cl-].NC1=NC(=C2NC=NC2=N1)[N+](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |